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molecular formula C15H17NO B8587708 5-Amino-2-(4-ethylbenzyl)phenol

5-Amino-2-(4-ethylbenzyl)phenol

Cat. No. B8587708
M. Wt: 227.30 g/mol
InChI Key: PLLTXSXQMKSGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129381B2

Procedure details

To a solution of 3-benzyloxy-4-(4-ethylbenzyl)benzoic acid (1.4 g) and triethylamine (1.3 mL) in 1,4-dioxane (10 mL) was added a solution of diphenylphosphoryl azide (1.3 g) in 1,4-dioxane (10 mL), and the mixture was stirred at 100° C. for 1 hour. Benzyl alcohol (1.6 mL) was added to the reaction mixture, and the mixture was stirred at the same temperature for 7 hours. The solvent of the reaction mixture was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) to give benzyl N-[3-benzyloxy-4-(4-ethylbenzyl)phenyl]carbamate (1.4 g). To a solution of obtained benzyl N-[3-benzyloxy-4-(4-ethyl-benzyl)phenyl]carbamate (1.4 g) in methanol (15 mL) was added 10% palladium-carbon powder (0.28 g), and the mixture was stirred under a hydrogen atmosphere for 11 hours. An insoluble material was removed by filtration, and the solvent of the filtrate was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=1/1) to give 5-amino-2-(4-ethylbenzyl)phenol(0.54 g).
Name
benzyl N-[3-benzyloxy-4-(4-ethyl-benzyl)phenyl]carbamate
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.28 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([NH:24]C(=O)OCC2C=CC=CC=2)[CH:12]=[CH:13][C:14]=1[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH3:23])=[CH:18][CH:17]=1)C1C=CC=CC=1>CO.[C].[Pd]>[NH2:24][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][C:16]2[CH:17]=[CH:18][C:19]([CH2:22][CH3:23])=[CH:20][CH:21]=2)=[C:9]([OH:8])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
benzyl N-[3-benzyloxy-4-(4-ethyl-benzyl)phenyl]carbamate
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1CC1=CC=C(C=C1)CC)NC(OCC1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
0.28 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)O)CC1=CC=C(C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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